N-(4-Fluoro-2-(trifluoromethyl)benzyl)-5-methoxy-2-(pyridin-2-yl)pyrimidin-4-amine N-(4-Fluoro-2-(trifluoromethyl)benzyl)-5-methoxy-2-(pyridin-2-yl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16773752
InChI: InChI=1S/C18H14F4N4O/c1-27-15-10-25-16(14-4-2-3-7-23-14)26-17(15)24-9-11-5-6-12(19)8-13(11)18(20,21)22/h2-8,10H,9H2,1H3,(H,24,25,26)
SMILES:
Molecular Formula: C18H14F4N4O
Molecular Weight: 378.3 g/mol

N-(4-Fluoro-2-(trifluoromethyl)benzyl)-5-methoxy-2-(pyridin-2-yl)pyrimidin-4-amine

CAS No.:

Cat. No.: VC16773752

Molecular Formula: C18H14F4N4O

Molecular Weight: 378.3 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Fluoro-2-(trifluoromethyl)benzyl)-5-methoxy-2-(pyridin-2-yl)pyrimidin-4-amine -

Specification

Molecular Formula C18H14F4N4O
Molecular Weight 378.3 g/mol
IUPAC Name N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-5-methoxy-2-pyridin-2-ylpyrimidin-4-amine
Standard InChI InChI=1S/C18H14F4N4O/c1-27-15-10-25-16(14-4-2-3-7-23-14)26-17(15)24-9-11-5-6-12(19)8-13(11)18(20,21)22/h2-8,10H,9H2,1H3,(H,24,25,26)
Standard InChI Key WZTXCIJAMBUMOO-UHFFFAOYSA-N
Canonical SMILES COC1=CN=C(N=C1NCC2=C(C=C(C=C2)F)C(F)(F)F)C3=CC=CC=N3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring (C₄H₃N₂) as its central scaffold. Position 2 of the pyrimidine is substituted with a pyridin-2-yl group (C₅H₄N), while position 4 is linked to a benzylamine moiety. The benzyl group is further substituted at the 4-position with fluorine and at the 2-position with a trifluoromethyl group (-CF₃). A methoxy group (-OCH₃) occupies position 5 of the pyrimidine ring .

The molecular formula is C₁₉H₁₅F₄N₅O, with a molecular weight of 378.3 g/mol . The InChIKey WZTXCIJAMBUMOO-UHFFFAOYSA-N confirms its unique stereochemical identity .

Electronic and Steric Effects

The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing the compound's metabolic stability and influencing its binding affinity to hydrophobic pockets in biological targets . The methoxy group contributes to solubility via hydrogen bonding, while the pyridine ring enables π-π stacking interactions with aromatic residues in enzymes .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₅F₄N₅O
Molecular Weight378.3 g/mol
Topological Polar Surface Area72.8 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Rotatable Bond Count5

Synthesis and Optimization

Synthetic Routes

The synthesis of N-(4-Fluoro-2-(trifluoromethyl)benzyl)-5-methoxy-2-(pyridin-2-yl)pyrimidin-4-amine involves sequential functionalization of the pyrimidine core. A representative pathway includes:

  • Nucleophilic Aromatic Substitution: Reaction of 2,4-dichloropyrimidine with 4-fluoro-2-(trifluoromethyl)benzylamine to introduce the benzylamine group .

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with pyridin-2-ylboronic acid to install the pyridine moiety .

  • Methoxy Group Installation: Alkylation of the 5-position using methyl iodide under basic conditions .

Challenges in Synthesis

The trifluoromethyl group’s steric bulk complicates regioselectivity during substitutions, necessitating optimized reaction conditions (e.g., microwave-assisted heating) . Residual palladium from coupling reactions also poses purification challenges, addressed using silica-bound catalysts .

Biological Activity and Mechanism

Kinase Inhibition

Structural analogs of this compound exhibit nanomolar inhibition against USP1/UAF1 deubiquitinase, a target in oncology. By stabilizing monoubiquitinated proliferating cell nuclear antigen (PCNA), it disrupts DNA repair in cancer cells, enhancing cytotoxicity .

Cellular Effects

In non-small cell lung cancer (NSCLC) models, derivatives reduce cell viability by 50–70% at 1 μM concentrations . Mechanistic studies link this to increased apoptosis and G2/M cell cycle arrest .

Table 2: Biological Activity of Selected Analogs

CompoundIC₅₀ (USP1/UAF1)Cell Viability Reduction (NSCLC)
Parent Compound85 nM62%
5-Methoxy-pyrimidin-4-amine120 nM55%
4-Fluoroaniline Derivative210 nM48%

Comparative Analysis with Structural Analogs

Role of Fluorination

The 4-fluoro and trifluoromethyl groups confer metabolic stability compared to non-fluorinated analogs. For instance, replacement of -CF₃ with -CH₃ reduces plasma half-life by 40% in murine models .

Pyridine vs. Pyrimidine Variants

Compounds bearing pyridin-2-yl groups exhibit superior target engagement over pyrimidin-2-yl analogs, attributed to enhanced π-stacking with Tyr-436 in USP1’s active site .

Applications and Future Directions

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